1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is a brominated heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring, resulting in the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Acetylation: The brominated compound is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group, yielding 1H-pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ethers, or esters.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a fibroblast growth factor receptor (FGFR) inhibitor[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: It is investigated for its potential use in cancer therapy due to its ability to inhibit FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By binding to the FGFRs, it prevents the activation of downstream signaling cascades that are crucial for cell proliferation and survival. This mechanism makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-2-acetamide: Lacks the bromine atom, resulting in different biological activity.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar structure but different substitution pattern on the pyrrolopyridine ring.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Properties
Molecular Formula |
C9H8BrN3O |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-2-12-9-6(7)3-5(13-9)4-8(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) |
InChI Key |
UINPJUDFOKOJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)CC(=O)N |
Origin of Product |
United States |
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